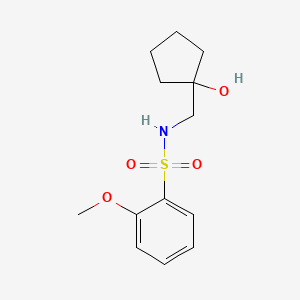

N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-18-11-6-2-3-7-12(11)19(16,17)14-10-13(15)8-4-5-9-13/h2-3,6-7,14-15H,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUAEHCVEIUQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide typically involves the reaction of 1-hydroxycyclopentylmethylamine with 2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pH, are crucial to achieving high-quality product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclopentyl ring can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxybenzene moiety may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g)

- Structure : Features a cyclopentenylidene group instead of a hydroxycyclopentylmethyl chain.

(R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide

- Structure : Contains a hydroxyethyl substituent and a nitro group instead of methoxy.

- Synthesis : High-yield enzymatic or chemical routes are emphasized, with enantiomeric purity up to 99% .

- Key Difference : The nitro group may enhance electrophilicity compared to the methoxy group, influencing reactivity and target interactions.

Sulfonamides with Methoxybenzenesulfonamide Cores

Tamsulosin (5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide)

- Structure: Shares the 2-methoxybenzenesulfonamide core but includes an ethoxyphenoxyethylamino side chain.

- Activity: A potent α1-adrenoceptor antagonist used for BPH treatment, highlighting the pharmacological impact of the extended side chain .

- Comparison : The hydroxycyclopentyl group in the target compound may reduce α1-selectivity but improve solubility due to hydroxylation.

5-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (11l)

- Structure : Incorporates a benzoisoxazole ring and chloro substituent.

- Properties : Melting point 157–158°C, HPLC purity 98.46%, indicating high crystallinity and stability .

- Contrast : The benzoisoxazole moiety may enhance π-π stacking interactions, whereas the hydroxycyclopentyl group in the target compound could favor hydrogen bonding.

Pharmacologically Active Chalcone-Sulfonamide Hybrids

(E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (75)

- Structure : Combines a chalcone (α,β-unsaturated ketone) with the 2-methoxybenzenesulfonamide group.

- Activity : Exhibits anti-cancer activity against HCT-116 cells, suggesting that electron-withdrawing groups (e.g., chloro) enhance cytotoxicity .

- Comparison : The hydroxycyclopentyl substituent in the target compound may modulate lipophilicity and bioavailability differently than the chalcone moiety.

Physical Properties

Pharmacological and Functional Implications

- Biological Targets : Sulfonamides with methoxy groups (e.g., Tamsulosin) often target adrenergic receptors, while chalcone hybrids show anti-cancer activity . The hydroxycyclopentyl group may redirect the target compound toward anti-inflammatory or CNS applications due to increased blood-brain barrier penetration.

- Steric and Electronic Effects : Bulky substituents like hydroxycyclopentyl may reduce off-target interactions compared to smaller groups (e.g., tert-butyl in ).

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition. The presence of the hydroxycyclopentyl and methoxy groups contributes to its lipophilicity and ability to interact with biological targets.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with various receptors, potentially affecting signaling pathways associated with inflammation and cell proliferation.

Biological Activity and Applications

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation, possibly through mechanisms involving tubulin polymerization inhibition, similar to other sulfonamide derivatives .

- Anti-inflammatory Properties : The compound has been explored for its potential in treating inflammatory diseases by modulating cytokine production and immune responses .

In Vitro Studies

In vitro assays have shown that this compound can inhibit specific enzymes involved in cellular processes:

| Study | Target Enzyme | IC50 Value (μM) | Effect |

|---|---|---|---|

| Study A | Tubulin | 0.812 | Inhibition of polymerization |

| Study B | Specific Kinase | 1.5 | Enzyme inhibition |

These studies highlight the compound's potential as a therapeutic agent against cancers and other diseases characterized by abnormal cell growth.

Case Studies

- Cancer Research : In a study involving human tumor cell lines, this compound demonstrated significant cytotoxic effects, leading to cell cycle arrest at the G2/M phase. This suggests a mechanism that disrupts microtubule formation, critical for mitosis .

- Inflammatory Disorders : Another investigation focused on its anti-inflammatory effects showed that the compound reduced IL-17 levels in vitro, indicating its potential use in treating autoimmune conditions such as rheumatoid arthritis and psoriasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.